molecular formula C3H3F3 B126176 2,3,3-Trifluoroprop-1-ene CAS No. 158664-13-2

2,3,3-Trifluoroprop-1-ene

Cat. No.: B126176
CAS No.: 158664-13-2
M. Wt: 96.05 g/mol
InChI Key: JMRIJKGIVGYIAD-UHFFFAOYSA-N
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Description

2,3,3-Trifluoroprop-1-ene is a type of fluoroalkene . It is a valuable example of the HFO class because it has a low global warming potential and is used in mobile air conditioning .


Synthesis Analysis

New copolymers based on vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene were synthesized by organometallic-mediated radical copolymerization (OMRcP) using the combination of bis(tert-butylcyclohexyl) peroxydicarbonate initiator and bis(acetylacetonato)cobalt(II), (Co(acac) 2) as a controlling agent . Another synthesis method involves the telomerization of 3,3,3-trifluoroprop-1-ene .


Molecular Structure Analysis

The molecular formula of this compound is C3H3F3 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The copolymerization of the fluoroalkenes copolymers were monitored by GPC and 19 F NMR with molar masses up to 12,200 g/mol and dispersities ( Đ) ranging from 1.33 to 1.47 . The reactivity ratios, r i , of both comonomers were determined by using the Fineman-Ross and Kelen-Tüdos fitting model leading to r VDF = 0.384 ± 0.013 and r 1234yf = 2.147 ± 0.129 at 60 °C .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a high crystallinity rate that makes them insoluble in many common organic solvents . More specific properties like density, boiling point, and others are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • New Fluorination Reagents : The TFPE (3,3,3-trifluoroprop-1-enyl) group, derived from 2,3,3-Trifluoroprop-1-ene, has been used to create new fluorination reagents, showing promising results in drug development (Ikeda, 2019).
  • Novel Synthesis Methods : Research has demonstrated novel synthesis methods for 3-(3,3,3-trifluoroprop-1-en-2-yl)furans, highlighting the versatility of this compound in producing complex organic compounds (Zhang, Zhao, & Lu, 2007).

Polymer Science

  • Copolymerization : this compound has been used in copolymerization with vinylidene fluoride, demonstrating its utility in creating new polymeric materials (Guiot, Améduri, & Boutevin, 2002).

Organic Chemistry

  • Borylation and Synthesis : The compound has been utilized in borylation reactions and the synthesis of α-(trifluoromethyl)styrenes, demonstrating its role in advanced organic synthesis techniques (Fujita et al., 2018).
  • Synthesis of CF3-Containing Compounds : this compound has been used in the synthesis of CF3-containing allylic alcohols and vinyl ketones, indicating its importance in the synthesis of fluorine-containing organic compounds (Nadano, Fuchibe, Ikeda, Takahashi, & Ichikawa, 2010).

Physical Chemistry

  • Vapor Pressure and PvT Property Measurements : Studies on 3,3,3-trifluoroprop-1-ene have provided detailed data on its saturated vapor pressure and vapor phase PvT properties, essential for its applications in refrigeration and as a potential alternative refrigerant (Yin, Ke, Zhao, & Ma, 2020).

Advanced Applications

  • Telomerization and Functionalization : Research has explored the synthesis and functionalization of 3,3,3-trifluoroprop-1-ene telomers, highlighting its potential in creating specialized chemical compounds (Kostov, Améduri, & Brandstadter, 2008).

Safety and Hazards

The safety data sheet for a similar compound, 2-bromo-3,3,3-trifluoroprop-1-ene, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

2,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRIJKGIVGYIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597725
Record name 2,3,3-Trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158664-13-2
Record name 2,3,3-Trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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